Semaxanib vs. Multi-Targeted VEGFR-TKIs: Comparative Antiangiogenic Efficacy in Zebrafish Xenograft Model
In a head-to-head zebrafish xenograft tumor model comparing nine VEGFR-TKIs (axitinib, lenvatinib, pazopanib, apatinib, cabozantinib, sunitinib, semaxanib, sorafenib, and regorafenib) in parallel, semaxanib demonstrated quantifiably inferior antiangiogenic effectiveness compared to other VEGFR-TKIs [1]. The study quantified antiangiogenic efficacy using AngioTool software and calculated median effective doses (ED50) for each compound. Notably, the study recognized the simultaneous occurrence of toxic effects of semaxanib and identified a narrow therapeutic window shared by most tested agents [1].
| Evidence Dimension | Antiangiogenic efficacy ranking in zebrafish xenograft tumor model |
|---|---|
| Target Compound Data | Worse antiangiogenic effectiveness than other VEGFR-TKIs; simultaneous occurrence of toxic effects recognized |
| Comparator Or Baseline | Axitinib, lenvatinib, pazopanib, apatinib, cabozantinib, sunitinib, sorafenib, regorafenib (all exhibited superior antiangiogenic abilities) |
| Quantified Difference | Effectiveness of semaxanib was worse than that of other VEGFR-TKIs (direct qualitative comparison from parallel testing) |
| Conditions | CT26 and GL261 tumor cells implanted into perivitelline space of Tg(flk1:eGFP) zebrafish; antiangiogenic efficacy quantified by AngioTool software; ED50 calculated |
Why This Matters
This direct comparative data enables researchers to rationally select semaxanib as a less potent control compound or to specifically study its unique toxicity-efficacy overlap in angiogenesis assays.
- [1] Chen X, et al. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs. J Cancer Res Clin Oncol. 2023;149(9):5975-5987. View Source
